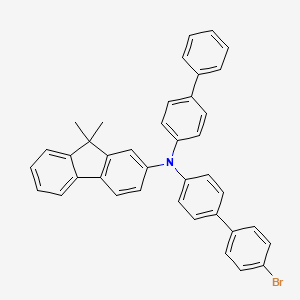

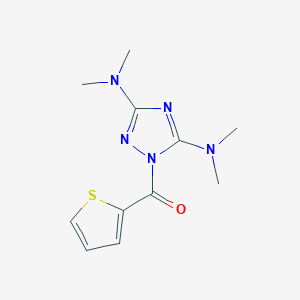

![molecular formula C19H15FN2O4 B2445283 (2Z)-N-乙酰基-2-[(4-氟苯基)亚胺]-6-甲氧基-2H-色烯-3-甲酰胺 CAS No. 314033-03-9](/img/structure/B2445283.png)

(2Z)-N-乙酰基-2-[(4-氟苯基)亚胺]-6-甲氧基-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, also known as FCIM, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various fields of study, including medicinal chemistry and drug development. In

作用机制

The mechanism of action of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the inflammatory response. (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Biochemical and Physiological Effects:

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. In vivo studies have demonstrated that (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

实验室实验的优点和局限性

One advantage of using (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide in lab experiments is its high purity and stability. (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for research on (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide. One potential direction is to investigate the anticancer properties of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide in more detail, including its effects on different types of cancer cells and its potential as a combination therapy with other anticancer agents. Another direction is to explore the potential of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide as an anti-inflammatory agent in various disease models, such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of more soluble derivatives of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide could improve its efficacy and bioavailability in vivo.

合成方法

The synthesis of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves the reaction of 2-acetyl-7-methoxychromone with 4-fluoroaniline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with hydrochloric acid to yield (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide. This synthesis method has been optimized for high yield and purity.

科学研究应用

抗真菌活性

噻唑烷-4-酮,包括2-亚氨基-噻唑烷-4-酮,因其抗真菌特性而得到研究 。特别是,您提到的化合物对农业真菌表现出抗真菌活性。值得注意的是,两种新的化合物,即 2-亚氨基-3-(2,4-二氯-5-氟苯基噻唑-2-基)-4-噻唑烷酮和 2-亚氨基-3-(2,4-二氯苯基噻唑-2-基)-4-噻唑烷酮,表现出比其他合成化合物更高的杀菌作用。这些发现表明其在作物保护和农业中的潜在应用。

液晶性质

具有长烷基链的芳香席夫碱由于具有表现出液晶性质的能力,如近晶相和向列相,而受到关注 。虽然您提到的特定化合物尚未在这个背景下得到直接研究,但其结构特征(包括烷基链和芳香部分)可能有助于液晶行为。进一步的研究可以探索其作为液晶材料的潜力。

热致变色和光致变色

席夫碱化合物,包括具有通用结构 CH=N 的化合物,因其热致变色和光致变色特性而得到研究 。虽然对您的化合物的直接研究有限,但其亚胺 (CH=N) 官能团表明在不同的温度或光照条件下可能存在有趣的光学效应。研究人员可以探索其对外部刺激的反应行为。

阻燃性和介电性能

含氟衍生物,例如苄基(4-氟苯基)苯基膦氧化物 (BFPPO),已被用于增强环氧树脂的阻燃性和介电性能 。虽然 BFPPO 与您的化合物不同,但两者中都存在氟原子表明潜在的阻燃特性。研究您化合物的阻燃性和电气特性可能值得。

自组织光学材料

含氟液晶化合物,包括具有通用结构 4-(((4-氟苯基)亚胺)甲基)-2-甲氧基苯基 4-烷氧基苯甲酸酯,因其介晶特性而得到研究 。虽然这种特定化合物略有不同,但其含氟芳香部分和亚胺键可能有助于自组织行为。研究人员可以探索其作为光学材料的潜力。

属性

IUPAC Name |

N-acetyl-2-(4-fluorophenyl)imino-6-methoxychromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-10-12-9-15(25-2)7-8-17(12)26-19(16)22-14-5-3-13(20)4-6-14/h3-10H,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBBJHVYQNLFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2445200.png)

![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)

amino}-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B2445208.png)

![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)

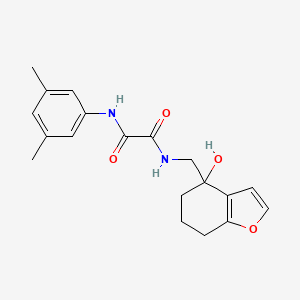

![2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2445216.png)

![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)

![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2445222.png)